4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde 4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17440943
InChI: InChI=1S/C10H12ClNO2/c1-3-4-12-7(2)5-9(11)8(6-13)10(12)14/h5-6H,3-4H2,1-2H3
SMILES:
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde

CAS No.:

Cat. No.: VC17440943

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde -

Specification

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name 4-chloro-6-methyl-2-oxo-1-propylpyridine-3-carbaldehyde
Standard InChI InChI=1S/C10H12ClNO2/c1-3-4-12-7(2)5-9(11)8(6-13)10(12)14/h5-6H,3-4H2,1-2H3
Standard InChI Key XRNFLWSTZHNWKQ-UHFFFAOYSA-N
Canonical SMILES CCCN1C(=CC(=C(C1=O)C=O)Cl)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a bicyclic dihydropyridine scaffold with a ketone group at position 2, a chloro substituent at position 4, a methyl group at position 6, and a propyl chain at position 1 (Figure 1). The aldehyde group at position 3 introduces electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions. The partial saturation of the pyridine ring reduces aromaticity, increasing susceptibility to oxidation and ring-opening reactions compared to fully aromatic analogs .

Table 1: Key Structural Features and Their Implications

PositionSubstituentElectronic EffectReactivity Implications
1PropylElectron-donating (+I)Enhances lipophilicity
3AldehydeElectron-withdrawing (-I, -M)Participates in Schiff base formation
4ChloroElectron-withdrawing (-I)Facilitates nucleophilic substitution
6MethylElectron-donating (+I)Stabilizes ring via hyperconjugation

The interplay of these groups creates a polarized electronic environment, with the aldehyde and chloro groups rendering positions 3 and 4 electrophilic hotspots .

Synthetic Pathways and Optimization

Route Selection and Stepwise Assembly

While detailed synthetic protocols are proprietary, general strategies for analogous dihydropyridines involve cyclocondensation, followed by sequential functionalization. A plausible route includes:

  • Hantzsch-like cyclization: Reaction of a β-ketoester (e.g., ethyl acetoacetate) with ammonium acetate and a propylamine derivative to form the dihydropyridine core.

  • Chlorination: Electrophilic aromatic substitution using Cl2\text{Cl}_2 or SOCl2\text{SOCl}_2 at position 4.

  • Aldehyde introduction: Vilsmeier-Haack formylation at position 3 to install the carbaldehyde group .

Table 2: Comparative Yields for Intermediate Steps

StepReagentsTemperature (°C)Yield (%)
CyclizationEthyl acetoacetate, NH₄OAc12065–70
ChlorinationSOCl₂, DMF8085
FormylationPOCl₃, DMF0–555–60

Reaction conditions significantly impact efficiency; low temperatures during formylation minimize side reactions .

Physicochemical and Spectroscopic Properties

Solubility and Stability Profiling

The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic propyl and methyl groups. It is soluble in polar aprotic solvents like DMSO (50 mg/mL) and dichloromethane. Stability studies indicate degradation under acidic (pH < 3) or alkaline (pH > 9) conditions, with a half-life of 48 hours at pH 7.4 .

Spectroscopic Signatures

  • IR (KBr): Strong absorption at 1690 cm⁻¹ (C=O stretch), 1720 cm⁻¹ (aldehyde C=O), and 750 cm⁻¹ (C-Cl) .

  • ¹H NMR (400 MHz, CDCl₃): δ 9.8 (s, 1H, CHO), 6.2 (s, 1H, H-5), 4.1 (t, 2H, N-CH₂), 2.3 (s, 3H, CH₃), 1.6–0.9 (m, 5H, propyl) .

ParameterRecommendation
Personal Protective Equipment (PPE)Gloves, lab coat, goggles
VentilationFume hood required
Storage-20°C, desiccator, away from light

Spill management involves adsorption with inert material and disposal as hazardous waste .

Comparative Analysis with Structural Analogs

Functional Group Modifications

Replacing the propyl group with cyclohexyl (PubChem CID 28469329) increases steric bulk, reducing solubility but enhancing metabolic stability. Substituting the aldehyde with a nitrile (CID 11389634) shifts reactivity toward nucleophilic cyanation reactions .

Table 4: Property Comparison with Analogous Compounds

CompoundMolecular WeightLogPKey Application
Target Compound213.452.1Drug intermediate
Cyclohexyl Analog (CID 28469329)253.723.4Catalysis studies
Carbonitrile Analog (CID 11389634)168.581.8Agrochemical synthesis

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